Comprehensive Technical Guide on N-(5-morpholinopyridin-2-yl)acetamide: Chemical Architecture, Synthesis, and Kinase Inhibitor Applications
Comprehensive Technical Guide on N-(5-morpholinopyridin-2-yl)acetamide: Chemical Architecture, Synthesis, and Kinase Inhibitor Applications
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper
Executive Summary
In modern structure-based drug design, the strategic selection of heterocyclic building blocks dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. N-(5-morpholinopyridin-2-yl)acetamide (CAS: 909570-15-6) represents a highly privileged scaffold, integrating a planar pyridine core, a solubilizing morpholine ring, and a bidentate acetamide motif[1]. This technical guide deconstructs the physicochemical properties, pharmacological utility, and self-validating synthetic methodologies associated with this compound, providing a rigorous framework for its application in kinase inhibitor development.
Molecular Architecture & Physicochemical Profiling
The structural elegance of N-(5-morpholinopyridin-2-yl)acetamide lies in its modularity. The molecule is designed to balance lipophilicity with polar surface area, ensuring optimal cell permeability while maintaining strong target engagement metrics.
Table 1: Quantitative Physicochemical Properties
Data summarized for structural validation and computational modeling.
| Property | Value | Structural Implication |
| Chemical Name | N-(5-morpholinopyridin-2-yl)acetamide | Standard IUPAC nomenclature |
| CAS Registry Number | 909570-15-6 | Unique chemical identifier[1] |
| Molecular Formula | C11H15N3O2 | Defines exact mass requirements[1] |
| Molecular Weight | 221.26 g/mol | Low MW allows for downstream elaboration[1] |
| Canonical SMILES | CC(=O)Nc1ccc(N2CCOCC2)cn1 | Machine-readable structural format |
| Topological Polar Surface Area | ~54.5 Ų | Ideal for membrane permeability (< 90 Ų limit) |
| Hydrogen Bond Donors | 1 (Acetamide NH) | Critical for kinase hinge binding |
| Hydrogen Bond Acceptors | 4 (O, N atoms) | Facilitates solvent and target interactions |
| Rotatable Bonds | 3 | Balances conformational flexibility with entropy |
Pharmacological Relevance: The Kinase Hinge-Binding Motif
The scaffold relies on the 2-aminopyridine core, a well-documented privileged structure in medicinal chemistry. When acetylated, the resulting 2-acetamidopyridine acts as a highly effective bidentate hydrogen-bonding motif. In the context of ATP-competitive kinase inhibitors, this motif frequently interacts with the kinase hinge region (e.g., forming critical hydrogen bonds with the backbone amide of Valine or Leucine residues).
The morpholine ring at the 5-position serves a dual purpose. Chemically, the basic nitrogen and ether oxygen improve aqueous solubility and metabolic stability compared to simple alkyl chains. Pharmacologically, the morpholine ring typically projects out of the ATP-binding pocket into the solvent-exposed region or interacts with specific selectivity pockets.
This specific 5-morpholinopyridin-2-amine substructure has been heavily utilized as a core building block in the development of highly potent inhibitors for Cyclin-Dependent Kinases 4 and 6 (CDK4/6) [2], Focal Adhesion Kinase (FAK) [3], and Phosphoinositide 3-kinases (PI3K) [4].
Fig 1: Pharmacophore mapping of the compound within a typical kinase active site.
Synthetic Methodology: Causality & Design
The synthesis of N-(5-morpholinopyridin-2-yl)acetamide is achieved via a highly controlled two-step sequence starting from commercially available 2-amino-5-bromopyridine. Every reagent choice is dictated by the electronic demands of the pyridine ring.
Fig 2: Two-step synthetic workflow for N-(5-morpholinopyridin-2-yl)acetamide.
Step 1: Buchwald-Hartwig Cross-Coupling
The coupling of a secondary aliphatic amine (morpholine) with an electron-deficient heteroaryl halide requires a catalyst system that favors reductive elimination over β-hydride elimination. Causality: We utilize Pd2(dba)3 combined with the Xantphos ligand. Xantphos provides a wide bite angle (~111°), which forces the palladium intermediate into a geometry that dramatically accelerates C-N reductive elimination[2].
Step 2: Chemoselective N-Acetylation
The 2-aminopyridine nitrogen is inherently less nucleophilic due to the electron-withdrawing nature of the pyridine ring. Causality: While strong bases like NaH could deprotonate the amine to force the reaction, they frequently lead to over-acetylation (forming a di-acetylated imide). Using acetic anhydride ( Ac2O ) with a mild base (pyridine) in dichloromethane provides thermodynamic control, ensuring strict mono-acetylation.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Progression to the next step is strictly gated by specific In-Process Control (IPC) metrics.
Fig 3: Self-validating experimental protocol loop ensuring high-purity synthesis.
Protocol A: Synthesis of 5-morpholinopyridin-2-amine
-
Reagent Charging: In an oven-dried Schlenk flask, combine 2-amino-5-bromopyridine (1.0 eq), morpholine (1.2 eq), Pd2(dba)3 (0.02 eq), Xantphos (0.04 eq), and Cs2CO3 (1.5 eq) in anhydrous toluene. Causality: Cs2CO3 is selected over stronger alkoxide bases to tolerate the unprotected primary amine, preventing competitive base-catalyzed degradation.
-
Atmospheric Control: Degas the suspension via vigorous N2 sparging for 30 minutes. Causality: Molecular oxygen irreversibly oxidizes the active Pd(0) species to Pd(II), halting the catalytic cycle.
-
Thermal Activation: Heat the reaction mixture to 100 °C for 12 hours.
-
Validation Gate 1 (IPC): Analyze an aliquot via LC-MS. System Validation: Proceed to workup only if the starting material peak (m/z 173/175) is <5% and the product peak (m/z 180.1) is dominant.
-
Isolation: Filter through Celite to remove palladium black, concentrate, and purify via flash chromatography (EtOAc/Hexanes) to yield the intermediate.
Protocol B: Synthesis of N-(5-morpholinopyridin-2-yl)acetamide
-
Reagent Charging: Dissolve 5-morpholinopyridin-2-amine (1.0 eq) in anhydrous DCM. Add pyridine (1.5 eq) and cool the system to 0 °C in an ice bath. Causality: Cooling to 0 °C controls the initial exothermic reaction upon electrophile addition, minimizing the kinetic formation of di-acetylated impurities.
-
Electrophile Addition: Add acetic anhydride (1.1 eq) dropwise over 15 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Validation Gate 2 (IPC): Perform TLC (Eluent: 5% MeOH in DCM). System Validation: The reaction is validated when the lower Rf spot (starting material) is completely converted to the higher Rf spot (product).
-
Quench and Workup: Quench with saturated aqueous NaHCO3 to neutralize excess Ac2O and pyridine. Extract the aqueous layer with DCM (3x), dry the combined organic layers over MgSO4 , and concentrate in vacuo.
Table 2: Final QA Analytical Validation Metrics
Expected spectral data for batch release.
| Analytical Method | Expected Validation Signatures |
| LC-MS (ESI+) | [M+H]+ peak at m/z 222.1 |
| 1H-NMR (DMSO-d6) | ~10.3 ppm (s, 1H, NH); ~8.1 ppm (d, 1H, Py-H6); ~8.0 ppm (d, 1H, Py-H3); ~7.4 ppm (dd, 1H, Py-H4); ~3.7 ppm (t, 4H, Morpholine-O); ~3.1 ppm (t, 4H, Morpholine-N); ~2.1 ppm (s, 3H, Acetyl- CH3 ) |
| HPLC Purity | > 98% Area Under Curve (AUC) at 254 nm |
References
-
Title: N-(5-Morpholinopyridin-2-yl)acetamide Chemical Properties Source: ChemWhat URL: [Link]
-
Title: Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates Source: ResearchGate URL: [Link]
- Title: WO2015038417A1 - Compounds for regulating FAK and/or Src pathways Source: Google Patents URL
- Title: WO2019161224A1 - Heterocyclic compounds as kinase inhibitors Source: Google Patents URL
Sources
- 1. N-(5-Морфолінопіридин-2-іл)ацетамід CAS#: 909570-15-6 • ChemWhat | База даних хімічних речовин та біологічних препаратів [chemwhat.com.ua]
- 2. researchgate.net [researchgate.net]
- 3. WO2015038417A1 - Compounds for regulating fak and/or src pathways - Google Patents [patents.google.com]
- 4. WO2019161224A1 - Heterocyclic compounds as kinase inhibitors - Google Patents [patents.google.com]
